molecular formula C12H15N5O2S B2838849 N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 922052-00-4

N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2838849
CAS No.: 922052-00-4
M. Wt: 293.35
InChI Key: QRFWSSJCHRCFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H15N5O2S and its molecular weight is 293.35. The purity is usually 95%.
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Properties

IUPAC Name

2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-3-5-13-10(19)7-20-12-16-15-11-14-9(18)6-8(4-2)17(11)12/h3,6H,1,4-5,7H2,2H3,(H,13,19)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFWSSJCHRCFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Key steps include the formation of the triazole ring and subsequent modifications to introduce the allyl and thioacetamide groups. Such synthetic strategies often leverage existing methodologies for triazole derivatives known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the [1,2,4]triazolo[4,3-a]pyrimidine framework. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1Cell cycle arrest (G2/M phase)

Compound H12 exhibited superior activity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu), showcasing its potential as a lead compound in anticancer drug development .

Antimicrobial Activity

The [1,2,4]triazolo[4,3-a]pyrimidine derivatives have also been evaluated for their antibacterial properties. The compound demonstrated notable activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that N-allyl derivatives could serve as potential candidates for developing new antibacterial agents .

The biological activity of N-allyl derivatives appears to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : By targeting critical signaling pathways such as ERK and AKT, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
  • Antibacterial Mechanisms : The exact mechanisms remain under investigation; however, structural features such as the triazole moiety are known to disrupt bacterial cell wall synthesis and function.

Case Studies

A recent study evaluated a series of triazolo[4,3-a]pyrimidine compounds for their anticancer effects. Among them, N-allyl derivatives were found to significantly inhibit tumor growth in xenograft models when administered in vivo. The study reported a reduction in tumor volume by over 50% compared to control groups treated with saline .

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